molecular formula C11H15NO2S B15255759 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15255759
M. Wt: 225.31 g/mol
InChI Key: NFXZTNVCFZPRCK-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a substituted thiophene derivative featuring a piperidine ring with hydroxyl and methyl substituents at the 4- and 3-positions, respectively. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 211.279 g/mol and a CAS number of 207290-72-0 . The compound is characterized by a thiophene-2-carbaldehyde backbone, where the 5-position is substituted with a 4-hydroxy-3-methylpiperidin-1-yl group.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(4-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8-6-12(5-4-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3

InChI Key

NFXZTNVCFZPRCK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 4-hydroxy-3-methylpiperidine under specific reaction conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and properties. In medicinal chemistry, it is studied for its potential as a pharmacologically active agent with applications in treating various diseases. In material science, thiophene derivatives are explored for their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

In biology, the compound is investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbaldehyde derivatives are widely studied due to their versatility in organic synthesis and applications in medicinal chemistry, organic electronics, and coordination frameworks. Below is a detailed comparison of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde with structurally related compounds:

Structural Analogues with Piperidine/Amine Substituents

  • 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde Structure: Differs by lacking the 3-methyl group on the piperidine ring. Molecular Weight: 197.25 g/mol (vs. 211.28 g/mol for the target compound). Properties: The hydroxyl group enhances solubility in polar solvents, while the piperidine ring introduces basicity.

Aryl/ Heteroaryl-Substituted Thiophene-2-carbaldehydes

  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b)
    • Synthesis : Prepared from 2-thiophene aldehyde in DMSO (25% yield) .
    • Properties : Melting point (88–90°C ) and electron-withdrawing chloro group enhance reactivity in cross-coupling reactions. Used as a precursor for antileishmanial agents .
  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
    • Properties : Methoxy group improves conjugation and solubility. Applied in organic solar cells and as a building block for chromophores .

Triphenylamine-Functionalized Derivatives

  • 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) Structure: Features a triphenylamine group at the 5-position. Molecular Weight: 355.45 g/mol. Applications: Used as a ligand in covalent organic frameworks (COFs) for fluorescence probes and drug delivery due to aggregation-induced emission (AIE) properties .
  • 5-[Bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde Synthesis: Prepared via Ullmann coupling (70% yield). Crystal Structure: Exhibits supramolecular chains via C–H···O hydrogen bonding. Applied in organic light-emitting diodes (OLEDs) and nonlinear optics .

Carbazole-Containing Derivatives

  • 5-[4-(Carbazole-9-yl)phenyl]thiophene-2-carbaldehyde Synthesis: Suzuki cross-coupling followed by Knoevenagel modification. Applications: Electrochemical polymerization capability makes it suitable for organic semiconductors and chromophores .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications Yield (%) Reference
This compound 4-Hydroxy-3-methylpiperidine 211.28 N/A Under investigation N/A
5-(4-Chlorophenyl)thiophene-2-carbaldehyde 4-Chlorophenyl 226.69 88–90 Antileishmanial agents 25
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl 232.29 N/A Organic solar cells N/A
DPAPTA Triphenylamine 355.45 N/A COF ligands, fluorescence probes >98
5-[Bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde Bis(4-ethoxyphenyl)amine 407.50 N/A OLEDs, nonlinear optics 70

Key Findings and Trends

Synthesis Complexity : Derivatives with bulky substituents (e.g., triphenylamine) require multi-step syntheses involving cross-coupling reactions (Suzuki, Ullmann) but achieve moderate to high yields (70–85%) . Simpler aryl-substituted analogues (e.g., 4-chlorophenyl) are synthesized in fewer steps but with lower yields (25%) .

Electronic Properties : Electron-donating groups (e.g., methoxy, triphenylamine) enhance conjugation and redshift absorption spectra, making them suitable for optoelectronics . The target compound’s piperidine group may modulate solubility and basicity.

Applications : Most analogues are explored in optoelectronics or medicinal chemistry, whereas the target compound’s applications remain underexplored.

Biological Activity

5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde, identified by its CAS number 1594061-05-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 1594061-05-8

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Inhibition of Enzymatic Activity :
    • Compounds in the same category have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. For instance, related studies have shown that certain piperidine derivatives can inhibit AChE, thereby enhancing cholinergic activity in models of neurodegenerative diseases .
  • Antioxidant Properties :
    • Some derivatives exhibit antioxidant properties, reducing oxidative stress in cellular models. This is particularly relevant in the context of neuroprotection against amyloid beta-induced toxicity .
  • Cytotoxicity Against Cancer Cells :
    • Certain piperidine derivatives have shown cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy. For example, studies have reported improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells .

In Vitro Studies

A study investigating the effects of similar compounds on astrocytes revealed that they could protect these cells from amyloid beta-induced toxicity. The compound showed significant improvements in cell viability when co-administered with amyloid beta peptides .

CompoundAChE Inhibition (IC50)β-secretase Inhibition (IC50)Cell Viability (%)
M40.17 μM15.4 nM62.98
ControlN/AN/A43.78

In Vivo Studies

In vivo studies have indicated that while some compounds display protective effects against oxidative stress induced by scopolamine, they may not significantly reduce lipoperoxidation levels compared to established drugs like galantamine. This suggests variability in bioavailability and efficacy depending on the model used .

Case Studies

  • Neuroprotective Effects :
    • A study highlighted the protective effects of a related compound against oxidative stress in an Alzheimer’s disease model, showcasing a reduction in inflammatory markers such as TNFα and IL-1β when treated with the compound alongside amyloid beta .
  • Cancer Therapy Potential :
    • Another case study focused on the anticancer properties of piperidine derivatives, noting their ability to induce apoptosis in specific cancer cell lines while exhibiting minimal toxicity to normal cells .

Q & A

Q. What are the optimal synthetic routes for 5-(4-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki coupling or nucleophilic substitution. For example, PdCl₂(PPh₃)₂-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) are common. In one protocol, a thiophene-carbaldehyde precursor reacts with a piperidine derivative in anhydrous THF at reflux for 48–72 hours, achieving yields of 14–34% after column chromatography . Lower yields may arise from competing side reactions (e.g., oxidation of the aldehyde group); thus, strict control of temperature and stoichiometry is critical.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of techniques:
  • HPLC/MS : Confirm molecular weight and purity (>98% as per COF ligand standards) .
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at ~9.8–10.2 ppm, thiophene protons at 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., weak C–H⋯O interactions observed in similar carbaldehyde derivatives) .

Q. What are the key challenges in characterizing its photophysical properties?

  • Methodological Answer : The aldehyde group’s electron-withdrawing nature can quench fluorescence. To mitigate this:
  • Measure UV/Vis spectra in aprotic solvents (e.g., DCM) to avoid aggregation-induced emission (AIE) interference.
  • Use two-photon microscopy for high-resolution imaging in AIE-active derivatives, as demonstrated in brain vasculature studies .

Advanced Research Questions

Q. How does the hydroxy-methylpiperidine moiety influence this compound’s reactivity in covalent organic frameworks (COFs)?

  • Methodological Answer : The hydroxy group enables hydrogen bonding with COF building blocks, enhancing structural rigidity. For example:
  • Condensation reactions with amines (e.g., 1,3,5-triformylphloroglucinol) form imine-linked COFs.
  • Monitor reaction progress via FTIR (disappearance of aldehyde C=O stretch at ~1680 cm⁻¹) .
  • Data Contradiction : Some studies report incomplete condensation due to steric hindrance from the methyl group, requiring extended reaction times (72+ hours) .

Q. What computational methods predict its collision cross-section and intermolecular interactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrostatic potential surfaces.
  • Ion mobility spectrometry (IMS) : Compare experimental collision cross-sections with simulated values (e.g., for 5-(oxan-4-yl)thiophene-2-carbaldehyde derivatives, deviations <5% were achieved) .

Q. How can conflicting crystallographic data from different studies be reconciled?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles varying by 2–5°) may arise from polymorphism or solvent inclusion. Strategies include:
  • Re-refining datasets using SHELXL (e.g., hydrogen-bond restraints improve R-factor convergence) .
  • Performing variable-temperature XRD to assess thermal expansion effects .

Key Considerations for Experimental Design

  • Steric Effects : The 3-methyl group on the piperidine ring may hinder condensation reactions; use bulky amine partners sparingly .
  • Oxidation Sensitivity : Protect the aldehyde group with acetalization during multi-step syntheses .

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